

An In-depth Technical Guide to the Synthesis of Boc-NH-PEG2-CH2CH2COOH

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Compound of Interest

Compound Name: **Boc-NH-PEG2-CH2CH2COOH**

Cat. No.: **B1681245**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Boc-NH-PEG2-CH2CH2COOH**, a heterobifunctional PEGylated linker crucial in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and scientifically supported synthetic pathway, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Boc-NH-PEG2-CH2CH2COOH, also known as 1-Boc-amino-4,7,10-trioxa-13-tridecanoic acid, is a valuable chemical tool possessing a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet easily removable block for the amine functionality, allowing for selective reactions at the carboxylic acid end. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a desirable property for biological applications. This linker is frequently utilized in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.^[1] It also serves as a key component in the side chain of the GLP-1 receptor agonist, Semaglutide.^[2]

Proposed Synthesis Pathway

The synthesis of **Boc-NH-PEG2-CH₂CH₂COOH** can be logically approached in a two-step process starting from the commercially available 2-(2-aminoethoxy)ethanol. The overall pathway involves the protection of the primary amine with a Boc group, followed by the conversion of the terminal hydroxyl group to a carboxylic acid.

Overall Reaction Scheme:

This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of Boc protection and esterification reactions.

Experimental Protocols

The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol (Boc-NH-PEG2-OH)

This procedure details the protection of the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (Boc₂O).

Reaction:

Materials:

| Reagent/Solvent | Molar Mass (g/mol) | Quantity | Moles |
|--|----------------------|----------|-------|
| 2-(2-aminoethoxy)ethanol | 105.14 | 10.51 g | 0.10 |
| Di-tert-butyl dicarbonate (Boc ₂ O) | 218.25 | 22.92 g | 0.105 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |

Procedure:

- Dissolve 2-(2-aminoethoxy)ethanol (10.51 g, 0.10 mol) in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add di-tert-butyl dicarbonate (22.92 g, 0.105 mol) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate and 100 mL of brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-2-(2-aminoethoxy)ethanol as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of Boc-NH-PEG2-CH₂CH₂COOH

This protocol describes the conversion of the terminal hydroxyl group of N-Boc-2-(2-aminoethoxy)ethanol to a carboxylic acid via reaction with succinic anhydride.

Reaction:

Materials:

| Reagent/Solvent | Molar Mass (g/mol) | Quantity | Moles |
|--------------------------------|----------------------|----------|-------|
| N-Boc-2-(2-aminoethoxy)ethanol | 205.25 | 20.53 g | 0.10 |
| Succinic Anhydride | 100.07 | 11.01 g | 0.11 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.22 g | 0.01 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Hydrochloric Acid (1 M aq.) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |

Procedure:

- Dissolve N-Boc-2-(2-aminoethoxy)ethanol (20.53 g, 0.10 mol), succinic anhydride (11.01 g, 0.11 mol), and 4-dimethylaminopyridine (1.22 g, 0.01 mol) in 200 mL of dichloromethane in a 500 mL round-bottom flask with a magnetic stirrer.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction by TLC for the disappearance of the starting alcohol.
- After completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer with 100 mL of 1 M hydrochloric acid, followed by 100 mL of water.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluting with a methanol/dichloromethane gradient) to yield **Boc-NH-PEG2-CH2CH2COOH** as a viscous oil or a waxy solid.

Expected Yield: 80-90%

Data Presentation

Table 1: Summary of Reactants and Products

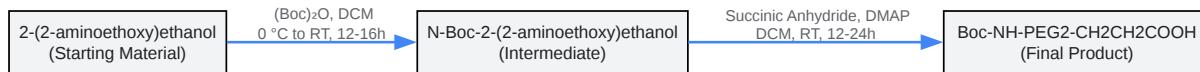
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|--|---|----------------------|-------------|
| 2-(2-aminoethoxy)ethanol | C ₄ H ₁₁ NO ₂ | 105.14 | 929-06-6 |
| N-Boc-2-(2-aminoethoxy)ethanol | C ₉ H ₁₉ NO ₄ | 205.25 | 139115-92-7 |
| Boc-NH-PEG2-CH ₂ CH ₂ COOH | C ₁₃ H ₂₅ NO ₆ | 307.34 | 108466-89-3 |

Table 2: Typical Reaction Parameters

| Step | Reaction | Solvent | Temperature | Duration | Typical Yield |
|------|----------------|-----------------|------------------|----------|---------------|
| 1 | Boc Protection | Dichloromethane | 0 °C to RT | 12-16 h | 85-95% |
| 2 | Carboxylation | Dichloromethane | Room Temperature | 12-24 h | 80-90% |

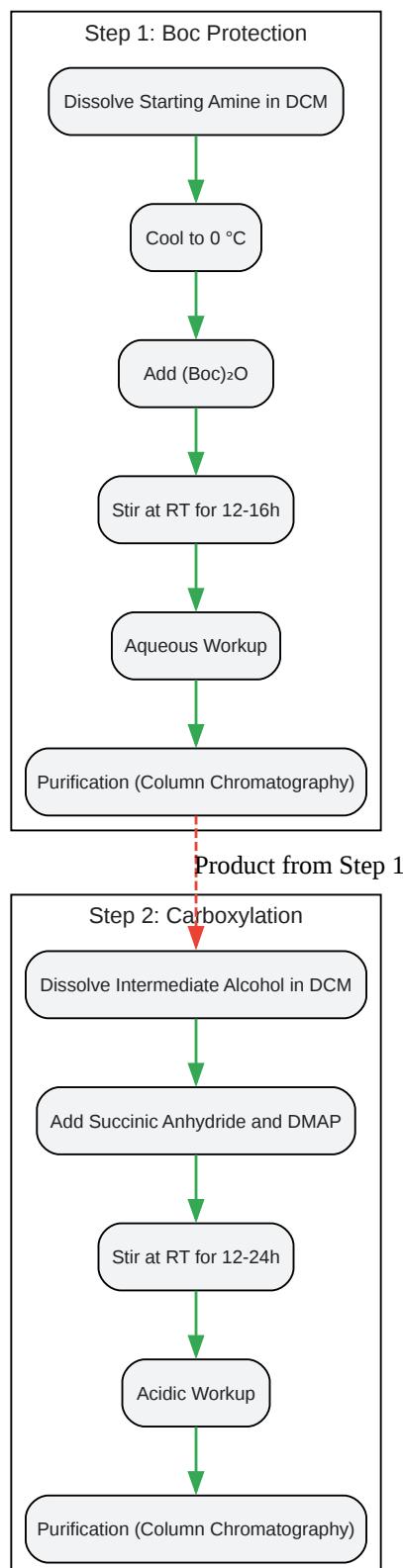
Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.



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Caption: Synthesis Pathway for **Boc-NH-PEG2-CH2CH2COOH**.



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Caption: General Experimental Workflow for the Synthesis.

Conclusion

This technical guide provides a robust and detailed pathway for the synthesis of **Boc-NH-PEG2-CH2CH2COOH**, a critical linker in modern drug development and bioconjugation. The outlined two-step procedure, involving Boc protection of 2-(2-aminoethoxy)ethanol followed by reaction with succinic anhydride, represents a reliable and high-yielding approach. The provided experimental protocols and supplementary data are intended to equip researchers and scientists with the necessary information to successfully synthesize this valuable compound.

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References

- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
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